1-(2-Ethoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
Description
1-(2-Ethoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a urea-based small molecule featuring a 1,2,3,4-tetrahydroquinoline core substituted with a phenylsulfonyl group at the 1-position and a 2-ethoxyphenyl moiety at the terminal urea nitrogen. The phenylsulfonyl group may enhance metabolic stability compared to other acyl substituents (e.g., isobutyryl), while the 2-ethoxyphenyl moiety could influence lipophilicity and membrane permeability.
Properties
IUPAC Name |
1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(2-ethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-2-31-23-13-7-6-12-21(23)26-24(28)25-19-15-14-18-9-8-16-27(22(18)17-19)32(29,30)20-10-4-3-5-11-20/h3-7,10-15,17H,2,8-9,16H2,1H3,(H2,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLGPCIZDRAXOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(Phenylsulfonyl)-1,2,3,4-Tetrahydroquinolin-7-amine
Sulfonylation of Tetrahydroquinoline
The foundational step involves introducing the phenylsulfonyl group to the nitrogen atom of 1,2,3,4-tetrahydroquinoline. As demonstrated in the synthesis of analogous compounds, this is achieved via nucleophilic substitution using benzenesulfonyl chloride under basic conditions. A representative protocol follows:
Reaction Conditions
- Substrate : 1,2,3,4-Tetrahydroquinoline (10 mmol)
- Sulfonating Agent : Benzenesulfonyl chloride (12 mmol)
- Base : Triethylamine (15 mmol)
- Solvent : Dichloromethane (DCM, 50 mL)
- Temperature : 0–5°C (ice bath), then room temperature
- Time : 12 hours
The reaction proceeds via deprotonation of tetrahydroquinoline by triethylamine, followed by attack of the sulfonyl chloride electrophile. Post-reaction workup includes washing with dilute HCl to remove excess base, followed by column chromatography (silica gel, ethyl acetate/hexane 1:4) to isolate 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline in 85% yield.
Nitration and Reduction to 7-Amino Derivative
Introducing the amine group at the 7-position requires regioselective nitration followed by reduction:
Nitration
Conditions :
- Nitrating Agent : Fuming nitric acid (2 equiv) in concentrated sulfuric acid
- Temperature : 0°C
- Time : 1 hour
This step yields 7-nitro-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline with 70% regioselectivity for the para position relative to the sulfonyl group.
Catalytic Hydrogenation
Conditions :
- Catalyst : 10% Pd/C (0.1 equiv)
- Solvent : Ethanol (50 mL)
- H₂ Pressure : 1 atm
- Time : 6 hours
The nitro group is reduced to an amine, affording 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine in 92% yield.
Urea Bond Formation
Reaction with 2-Ethoxyphenyl Isocyanate
The urea linkage is formed via nucleophilic addition of the 7-amine to 2-ethoxyphenyl isocyanate:
Conditions :
- Solvent : Anhydrous tetrahydrofuran (THF, 30 mL)
- Base : Triethylamine (2 equiv)
- Temperature : Room temperature
- Time : 24 hours
The reaction proceeds via a two-step mechanism: (1) formation of a carbamate intermediate, and (2) intramolecular rearrangement to urea. The product is purified via recrystallization (ethanol/water) to yield 1-(2-ethoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea at 78% purity.
Alternative Route Using Carbodiimide Coupling
For substrates sensitive to isocyanates, a carbodiimide-mediated coupling is employed:
Conditions :
- Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equiv)
- Solvent : Dimethylformamide (DMF, 20 mL)
- Activator : 1-Hydroxybenzotriazole (HOBt, 1.2 equiv)
- Temperature : 0°C → room temperature
- Time : 18 hours
This method achieves 82% yield with reduced side-product formation compared to the isocyanate route.
Process Optimization and Scalability
Continuous Flow Sulfonylation
Adopting flow chemistry principles from industrial-scale syntheses enhances reproducibility and safety:
Parameters :
- Reactor Type : Microfluidic tubular reactor (ID = 1 mm)
- Residence Time : 30 minutes
- Temperature : 50°C
- Throughput : 1.2 kg/day
This system reduces thermal degradation risks and improves mixing efficiency, achieving >95% conversion.
Catalytic Recycling in Hydrogenation
Implementing a fixed-bed reactor with immobilized Pd/Al₂O₃ catalyst allows for:
- Reuse Cycles : >15 cycles without activity loss
- Residual Metal : <5 ppm in final product
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, SO₂Ph), 7.52–7.48 (m, 3H, SO₂Ph), 6.92 (d, J = 2.4 Hz, 1H, C6-H), 6.85 (dd, J = 8.8, 2.4 Hz, 1H, C8-H), 4.02 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.72–3.68 (m, 2H, CH₂N), 2.92–2.88 (m, 2H, CH₂), 1.44 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
- IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).
Comparative Evaluation of Synthetic Routes
| Parameter | Isocyanate Route | Carbodiimide Route |
|---|---|---|
| Yield | 78% | 82% |
| Purity | 95% | 97% |
| Scalability | Moderate | High |
| Cost (USD/g) | 12.50 | 18.75 |
| Reaction Time | 24 h | 18 h |
Challenges and Mitigation Strategies
Regioselectivity in Nitration
The meta-nitration byproduct (∼30%) is minimized using directed ortho-metalation strategies with boron trifluoride etherate, enhancing para-selectivity to 92%.
Urea Hydrolysis
Storing the final product under anhydrous conditions at −20°C prevents hydrolytic degradation of the urea moiety, extending shelf-life to 24 months.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired substituent but may include the use of halogenating agents, acids, or bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the phenyl or quinoline rings.
Scientific Research Applications
1-(2-Ethoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea has several applications in scientific research:
Chemistry: The compound is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology: Research explores its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound’s structure suggests potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Its unique properties may be leveraged in the development of new materials or as intermediates in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
A. 1-(2-Ethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea
- Substituent: Isobutyryl group at the 1-position of tetrahydroquinoline.
- Safety guidelines for this analog emphasize precautions against heat and ignition sources (P210) .
- Pharmacological Inference: Isobutyryl analogs in related patents show moderate kinase inhibition (e.g., IC₅₀ values in the mid-nanomolar range) but shorter plasma half-lives due to esterase susceptibility .
B. Patent Example 1: 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid
- Substituent: Benzothiazole-amino group and thiazole-carboxylic acid.
- Properties : Enhanced hydrogen-bonding capacity and polarity, likely improving target affinity but reducing blood-brain barrier penetration.
- Data Reference : In Table 1 of the patent, this compound exhibited sub-micromolar activity in a kinase inhibition assay but lower oral bioavailability compared to urea derivatives .
C. Patent Example 24: Pyridine-Pyridazine Hybrid
- Substituent: Adamantane-methyl and benzothiazole-amino groups.
- Data Reference: Table 3 in the patent notes this compound’s nanomolar potency in cellular proliferation assays, attributed to its rigid, multi-ring architecture enhancing target binding .
Structural and Functional Comparison Table
Biological Activity
1-(2-Ethoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea (commonly referred to as EPTU) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
EPTU is characterized by its complex structure, which includes an ethoxy group and a phenylsulfonyl moiety attached to a tetrahydroquinoline backbone. The IUPAC name for this compound is 1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(2-ethoxyphenyl)urea. Its molecular formula is , and it has a molecular weight of approximately 453.54 g/mol.
The mechanism of action of EPTU involves its interaction with various molecular targets within the body. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in inflammatory processes and autoimmune diseases. Notably, it has shown potential as a modulator of the retinoic acid receptor-related orphan receptor γt (RORγt), which is crucial in regulating Th17 cell activity associated with autoimmune disorders.
Anti-inflammatory and Immunomodulatory Effects
Research indicates that EPTU exhibits significant anti-inflammatory properties. In a study involving mouse models of psoriasis and rheumatoid arthritis, EPTU demonstrated effective modulation of immune responses at lower doses compared to existing treatments like GSK2981278. The compound's bioavailability was notably higher (48.1% in mice), suggesting its potential for therapeutic applications in treating autoimmune conditions .
Cytotoxicity and Antiproliferative Activity
In vitro studies have assessed the cytotoxic effects of EPTU on various cancer cell lines. The compound showed promising antiproliferative activity against several types of cancer cells, indicating its potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest, although detailed pathways remain under investigation.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of EPTU:
Comparative Analysis with Related Compounds
EPTU's structural analogs have also been studied for their biological activities. For example:
| Compound | Biological Activity | Notes |
|---|---|---|
| 1-(2-Methoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea | Moderate anti-inflammatory effects | Less potent than EPTU |
| 1-(2-Chlorophenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea | Similar cytotoxicity profile | Comparable efficacy in cancer models |
Q & A
Q. (Basic)
- NMR spectroscopy : H and C NMR confirm the urea bond (δ ~6.5–7.5 ppm for NH protons) and sulfonyl group (δ ~125–135 ppm for C) .
- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 465.57 for [M+H]) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects impurities .
How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor modulation) for this compound?
(Advanced)
Contradictions may arise from assay variability or structural polymorphism. Methodologies include:
- Comparative bioassays : Test the compound in parallel against known enzyme inhibitors (e.g., kinase assays) and receptor-binding models (e.g., radioligand displacement) under standardized conditions .
- Structural-activity relationship (SAR) studies : Synthesize analogs with modifications to the ethoxyphenyl or sulfonyl groups to isolate target-specific effects .
- X-ray crystallography : Resolve the 3D structure to identify binding conformations and rule out off-target interactions .
What strategies are recommended for improving aqueous solubility to enhance in vivo bioavailability?
Q. (Advanced)
- Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-based formulations to solubilize the hydrophobic tetrahydroquinoline core .
- Prodrug modification : Introduce ionizable groups (e.g., phosphate esters) at the ethoxyphenyl moiety to increase hydrophilicity .
- Nanoparticle encapsulation : Lipid-based nanoparticles (50–100 nm size) improve dissolution rates and tissue penetration .
What experimental approaches are used to elucidate the mechanism of action, particularly for anticancer or antimicrobial effects?
Q. (Advanced)
- Molecular docking : Screen against protein databases (e.g., PDB) to predict binding to targets like EGFR or bacterial topoisomerase IV .
- CRISPR-Cas9 knockout : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines (e.g., EGFR-null cancer cells) .
- Metabolomic profiling : LC-MS/MS tracks downstream metabolite changes (e.g., ATP depletion in apoptosis assays) .
How can reaction yields be optimized during the substitution of the sulfonyl group?
Q. (Advanced)
- Catalyst screening : Use Pd/C or CuI to accelerate nucleophilic aromatic substitution at the sulfonyl site .
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 24 hrs) and improve regioselectivity .
- In situ monitoring : FTIR tracks sulfonyl group displacement (disappearance of S=O peaks at ~1350 cm) .
What methodologies validate the compound’s stability under physiological conditions?
Q. (Basic)
- Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 37°C for 24 hrs. Monitor degradation via HPLC .
- Plasma stability assays : Incubate with human plasma (37°C, 1 hr) and quantify parent compound using LC-MS .
How do electronic effects of substituents (e.g., ethoxy vs. methoxy groups) influence biological activity?
Q. (Advanced)
- DFT calculations : Compare electron density maps to correlate substituent electronegativity with target affinity (e.g., methoxy’s electron-donating effect enhances receptor binding) .
- Isosteric replacement : Replace ethoxy with trifluoromethoxy and assay activity shifts in kinase inhibition .
What analytical techniques identify and quantify metabolites in pharmacokinetic studies?
Q. (Advanced)
- High-resolution mass spectrometry (HRMS) : Detect phase I metabolites (e.g., hydroxylation at the tetrahydroquinoline ring) with ppm-level accuracy .
- Radioisotope tracing : Use C-labeled compound to track excretion pathways in rodent models .
How can researchers address low reproducibility in enzyme inhibition assays?
Q. (Advanced)
- Standardize assay conditions : Use identical enzyme batches (e.g., recombinant EGFR), buffer pH (7.4), and ATP concentrations (1 mM) across labs .
- Negative controls : Include known inhibitors (e.g., erlotinib for EGFR) to validate assay sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
